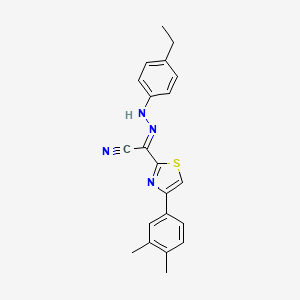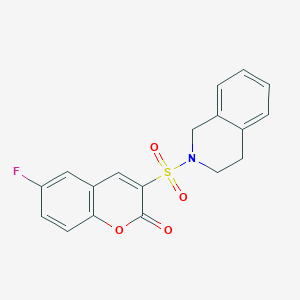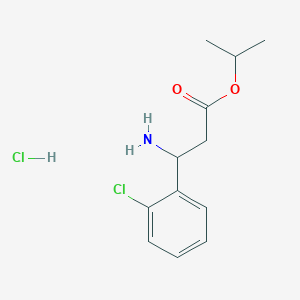
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including condensation, chlorination, and esterification reactions. For example, Yan Shuang-hu (2014) describes the synthesis of a closely related compound through a series of well-defined chemical steps, demonstrating the complexity and precision required in synthesizing such chemicals (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Molecular structure analysis typically employs spectroscopic and diffractometric techniques to characterize the compound's structure. For instance, F. Vogt et al. (2013) utilized capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies to characterize the polymorphic forms of a similar compound, highlighting the detailed structural insights these techniques can provide (F. Vogt et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound span a range of transformations, including aminomethylation and reduction processes. O. A. Papoyan et al. (2011) explored the synthesis and reactions of compounds with similar structures, shedding light on the diverse chemical behavior and potential applications of these molecules (O. A. Papoyan et al., 2011).
Physical Properties Analysis
Physical properties, such as polymorphism, play a crucial role in the compound's characterization. The study by F. Vogt et al. (2013) on polymorphic forms also touches on the physical properties, revealing how such characteristics can influence the compound's application and handling (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding the compound's behavior under various conditions. The research conducted by J. Jayasudha et al. (2020) on a related compound using spectroscopic and computational studies provides insights into the chemical properties and potential interactions with biological targets (J. Jayasudha et al., 2020).
科学的研究の応用
Branched Chain Aldehydes in Flavor Science
Branched aldehydes, including compounds structurally related to "Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride," play significant roles in flavor compounds of various food products. The study by Smit et al. (2009) highlights the pathways for the production and degradation of these aldehydes from amino acids, emphasizing their importance in fermented and heat-treated food products. This research provides insights into controlling the formation of desired aldehyde levels in food, enhancing flavor profiles Smit, Engels, & Smit, 2009.
Antimicrobial Potential of Chitosan
Research on chitosan, an aminopolysaccharide biopolymer, reveals its unique chemical structure and extensive applications in biotechnology and biomedical fields. Raafat and Sahl (2009) discuss chitosan's antimicrobial potential, which stems from its high charge density and reactive groups. This review underscores chitosan's role in pharmaceutical formulations and food additives, showcasing the scientific exploration of natural polymers for antimicrobial uses Raafat & Sahl, 2009.
Environmental Impact of Chlorophenols
Krijgsheld and Gen (1986) provide an extensive review of the environmental consequences of chlorophenols contamination, including 2-chlorophenol, which is structurally related to the compound of interest. The review evaluates the moderate toxic effects of chlorophenols on aquatic and mammalian life, highlighting their persistence and bioaccumulation potential under various environmental conditions. This study is pivotal for understanding the environmental fate of chlorophenol compounds and designing strategies for mitigating their impact Krijgsheld & Gen, 1986.
Sorption of Herbicides to Soil
Werner, Garratt, and Pigott (2012) review the sorption of 2,4-D and other phenoxy herbicides, offering insights into the environmental behavior of chemicals similar to "Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride." This research helps in understanding the interaction between such compounds and soil, which is crucial for assessing their environmental mobility and degradation Werner, Garratt, & Pigott, 2012.
特性
IUPAC Name |
propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-8(2)16-12(15)7-11(14)9-5-3-4-6-10(9)13;/h3-6,8,11H,7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPLQXHEOWZNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
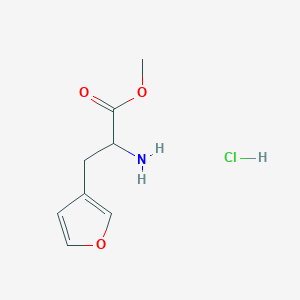
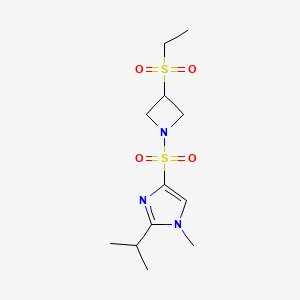
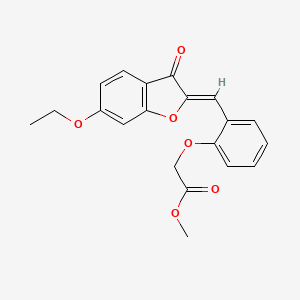

![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)
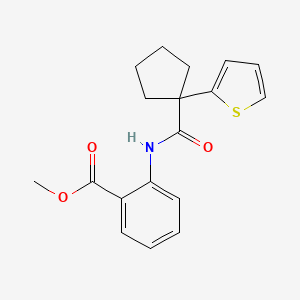
![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)
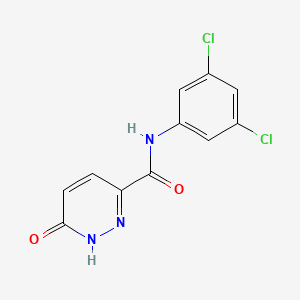
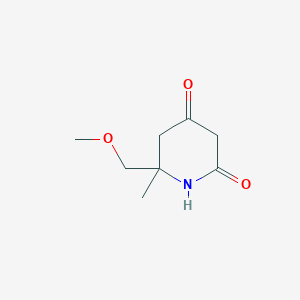
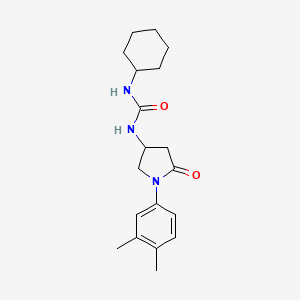
![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)
